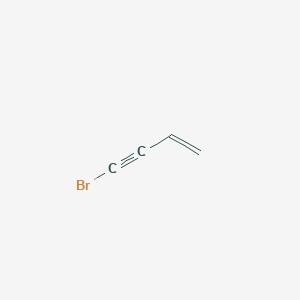

4-Bromobut-1-en-3-yne

Description

Structure

3D Structure

Properties

CAS No. |

40083-64-5 |

|---|---|

Molecular Formula |

C4H3Br |

Molecular Weight |

130.97 g/mol |

IUPAC Name |

4-bromobut-1-en-3-yne |

InChI |

InChI=1S/C4H3Br/c1-2-3-4-5/h2H,1H2 |

InChI Key |

SCRCAFCBDMFEHB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#CBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromobut 1 En 3 Yne and Its Derivatives

Approaches to Constructing the But-1-en-3-yne Framework

The but-1-en-3-yne skeleton, also known as vinylacetylene, is the foundational structure for 4-Bromobut-1-en-3-yne. The primary industrial method for its synthesis is the dimerization of acetylene. This process is typically carried out in the presence of a catalyst, such as a solution of cuprous chloride and ammonium (B1175870) chloride.

Beyond the direct synthesis of the parent but-1-en-3-yne, various methods have been developed for the construction of substituted 1,3-enyne systems. These often involve transition metal-catalyzed cross-coupling reactions, which offer a high degree of control over the substitution pattern of the resulting molecule. Common strategies include the Sonogashira coupling of a vinyl halide with a terminal alkyne, and the Suzuki coupling of a vinyl boronic acid with an alkynyl halide. While not direct routes to this compound itself, these methods are crucial for the synthesis of more complex derivatives and for providing a general toolkit for the construction of the enyne framework.

| Reaction Type | Reactants | Catalyst System | General Product |

| Sonogashira Coupling | Vinyl Halide, Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst, Amine base | Substituted 1,3-Enyne |

| Suzuki Coupling | Vinyl Boronic Acid, Alkynyl Halide | Palladium catalyst, Base | Substituted 1,3-Enyne |

| Heck Coupling | Aryl Halide, Alkene | Palladium catalyst | Substituted Alkene |

This table provides a summary of common cross-coupling reactions for the synthesis of substituted enynes.

Selective Bromination Strategies at the C4 Position

The selective introduction of a bromine atom at the C4 position of the but-1-en-3-yne framework is a critical step in the synthesis of the target compound. The reactivity of the enyne system presents a challenge, as both the double and triple bonds are susceptible to electrophilic addition of bromine. Indeed, the reaction of vinylacetylene with bromine tends to occur preferentially at the more nucleophilic double bond, leading to a mixture of di- and tetra-brominated products.

To achieve selective bromination at the C4 position, a radical-mediated approach is the most plausible strategy. The C4 position is an allylic position, and allylic C-H bonds are known to be susceptible to radical substitution. The reagent of choice for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. pearson.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com The use of NBS provides a low, steady concentration of bromine radicals, which favors the abstraction of the allylic hydrogen at C4 over addition to the double bond. chemistrysteps.comlibretexts.org This results in the formation of a resonance-stabilized allylic radical, which then reacts with a bromine source (Br2 generated in situ from the reaction of HBr with NBS) to yield the desired this compound. chemistrysteps.com

| Reagent | Reaction Type | Selectivity | Rationale |

| Br2 | Electrophilic Addition | Low for C4-bromination | Preferential attack at the double and triple bonds. |

| N-Bromosuccinimide (NBS) | Radical Substitution | High for C4-bromination | Favors abstraction of the weaker allylic C-H bond. libretexts.org |

This table compares the expected outcomes of different bromination reagents with but-1-en-3-yne.

Derivatization and Functionalization Reactions of this compound from its Halide Moiety

The vinyl bromide functionality in this compound is a versatile handle for a variety of derivatization and functionalization reactions. The presence of the conjugated π-system influences the reactivity of the C-Br bond, making it amenable to a range of transformations, particularly transition metal-catalyzed cross-coupling reactions.

Analogous to other vinyl bromides, this compound is expected to undergo reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. organic-chemistry.orgnih.gov These reactions would allow for the introduction of a wide array of substituents at the C4 position, including aryl, vinyl, and alkynyl groups. For instance, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-but-1-en-3-yne, while a Sonogashira coupling with a terminal alkyne would lead to the formation of a dienyne. wikipedia.orgorganic-chemistry.org

The following table illustrates potential derivatization reactions of this compound based on the known reactivity of vinyl bromides.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, Base | 4-Aryl-but-1-en-3-yne |

| Stille Coupling | Organostannane | Palladium catalyst | 4-Substituted-but-1-en-3-yne |

| Heck Coupling | Alkene | Palladium catalyst, Base | Substituted dienyne |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Cu(I) cocatalyst, Base | 1,3-Dien-5-yne |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | 4-Amino-but-1-en-3-yne |

This table outlines potential functionalization reactions of the vinyl bromide moiety in this compound.

Palladium-Catalyzed Coupling Approaches to this compound Substructures

Palladium-catalyzed cross-coupling reactions are not only a means of derivatizing this compound but are also fundamental to the synthesis of its more complex substructures. nobelprize.org The reactivity of vinyl halides in these transformations is well-established, with the general order of reactivity being I > OTf ≈ Br > Cl. fiveable.me This places vinyl bromides as effective substrates for a variety of coupling reactions.

The Sonogashira coupling, in particular, is a powerful tool for the formation of carbon-carbon bonds between sp2-hybridized carbons (from the vinyl bromide) and sp-hybridized carbons (from a terminal alkyne). wikipedia.orgorganic-chemistry.org This reaction would allow for the extension of the conjugated system of this compound, leading to the synthesis of complex polyunsaturated molecules. Similarly, the Suzuki coupling offers a versatile method for the introduction of aryl and vinyl groups at the C4 position. nih.govmdpi.com The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. fiveable.meacs.org

Radical-Mediated Pathways in Enyne Synthesis

Radical reactions play a significant role in the chemistry of enynes, both in their synthesis and subsequent transformations. As discussed in section 2.2, the most probable synthetic route to this compound involves a radical-mediated allylic bromination. This process is initiated by the homolytic cleavage of an initiator, which then generates a bromine radical. chemistrysteps.com This radical abstracts a hydrogen atom from the C4 position of but-1-en-3-yne, forming a resonance-stabilized allylic radical. libretexts.org The stability of this radical is a key driving force for the selectivity of the reaction. libretexts.org

Furthermore, the addition of radicals to the unsaturated bonds of the enyne framework can lead to a variety of products. For example, the radical addition of HBr to alkynes, initiated by peroxides, proceeds via an anti-Markovnikov mechanism. youtube.com In the context of this compound, while not a synthetic route to the molecule itself, the potential for radical additions to its double and triple bonds opens up further avenues for its functionalization. The presence of the bromine atom can also influence the regioselectivity of such radical additions.

Reactivity and Reaction Mechanism Investigations of 4 Bromobut 1 En 3 Yne

Electrophilic and Nucleophilic Additions to the Enyne System

The conjugated system of 4-Bromobut-1-en-3-yne, composed of a double bond and a triple bond, is susceptible to both electrophilic and nucleophilic attacks. The presence of the electron-withdrawing bromine atom on the sp-hybridized carbon significantly influences the electron distribution and, consequently, the regiochemical and stereochemical outcomes of addition reactions.

Regioselectivity and Stereoselectivity in Addition Reactions

Addition reactions to the enyne system of this compound can proceed with varying degrees of selectivity, which is highly dependent on the nature of the attacking species and the reaction conditions. The general principles of regioselectivity in alkene additions, such as Markovnikov's and anti-Markovnikov's rules, are foundational to predicting these outcomes. masterorganicchemistry.commasterorganicchemistry.com Stereoselectivity, determining whether the addition occurs on the same face (syn-addition) or opposite faces (anti-addition) of the pi-system, is dictated by the reaction mechanism. masterorganicchemistry.com

In electrophilic additions, the initial attack can occur at either the alkene or the alkyne. The relative reactivity is nuanced; while alkynes are generally less reactive than alkenes towards electrophiles, the polarization of the enyne system in this compound can direct the attack. Nucleophilic additions, often facilitated by organometallic reagents, typically target the electron-deficient carbon atoms of the conjugated system.

Below is a table summarizing the expected selectivity for different types of addition reactions to a generic enyne system, which can be extrapolated to this compound.

| Reaction Type | Reagent Example | Expected Regioselectivity | Expected Stereoselectivity |

| Electrophilic Addition | H-X (e.g., HBr) | Markovnikov or anti-Markovnikov (radical conditions) | Mixture of syn and anti |

| Halogenation | Br₂ | Addition across the double bond is often favored | Typically anti-addition |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Anti-Markovnikov addition to the double bond | Syn-addition |

| Nucleophilic Addition | R-Li (Organolithium) | Attack at the terminal vinylic or acetylenic carbon | Varies with mechanism |

Formation of Allene Derivatives from Enyne Rearrangements

A characteristic reaction of 1,3-enyne systems, including this compound, is their rearrangement to form highly functionalized allenes. These transformations are of significant synthetic interest as allenes are versatile building blocks in organic synthesis. The formation of allenes often proceeds through a 1,4-addition mechanism across the enyne scaffold, followed by a rearrangement.

For instance, copper-catalyzed 1,4-difunctionalization reactions of 1,3-enynes have been developed to produce tetrasubstituted allenes. In one such process, the reaction of a 1,3-enyne with a trifluoromethyl (CF₃) source and a halide reagent leads to the formation of halo- and CF₃-containing allenes with high regioselectivity. acs.org The proposed mechanism involves the addition of a CF₃ radical to the enyne, generating an allenyl radical intermediate, which then combines with the copper catalyst and the halide source. acs.org Similarly, palladium-catalyzed hydroalkylation of 1,3-enynes with ketones can produce β-allenyl ketones. researchgate.net

The table below illustrates some reported methods for the synthesis of allenes from 1,3-enyne precursors.

| Catalyst/Reagent System | Reactant(s) | Product Type | Reference |

| Cu-catalyst / Togni reagent / SOX₂ | 1,3-Enyne | Halo- and CF₃-containing tetrasubstituted allenes | acs.org |

| Pd(0)/Senphos / B(C₆F₅)₃ / NR₃ | 1,3-Enyne, Ketone | β-Allenyl ketones | researchgate.net |

| Indium / Carbonyl compound | 1-Bromopent-4-en-2-yne derivatives | Functionalized vinyl allenols | masterorganicchemistry.com |

Cycloaddition Reactions Involving the Unsaturated Moieties

The double and triple bonds within this compound serve as excellent platforms for various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic frameworks.

[2+2+2] Co-cyclotrimerization Pathways

The [2+2+2] cycloaddition is a powerful method for synthesizing six-membered rings, particularly aromatic systems. While specific studies on this compound are not prevalent, its structural analog, 4-Bromo-1-butyne, is known to participate in cobalt-mediated [2+2+2] co-cyclotrimerization for the synthesis of macrocycles. nih.govresearchgate.netsigmaaldrich.com This suggests that this compound could similarly act as a two-pi-electron component, reacting with another alkyne and an alkene (or another alkyne) in the presence of a transition metal catalyst, such as cobalt or gold, to form substituted aromatic or hydroaromatic rings. researchgate.net The enyne itself could potentially provide four of the six pi-electrons required for the cyclization.

Formal [3+2] Cycloadditions

Formal [3+2] cycloaddition reactions provide a direct route to five-membered rings. mdpi.com Research has shown that 1,3-enynes can act as the two-atom component in these reactions. For example, palladium-catalyzed formal [3+2] cycloaddition of 2-nitro-1,3-enynes with vinyl-substituted small rings like vinylaziridines and vinylepoxides has been developed. acs.orgnih.govresearchgate.net This reaction proceeds through a Pd-stabilized zwitterionic 1,3-dipole, which reacts with the activated enyne. acs.orgnih.govresearchgate.net Given this precedent, this compound, especially if further activated, could serve as a substrate in similar transformations to yield highly functionalized five-membered carbocycles and heterocycles. A related compound, 4-Bromo-1-butyne, has been used in gold-catalyzed formal [3+2] cycloadditions to synthesize 2,4,5-trisubstituted oxazoles. nih.govresearchgate.netsigmaaldrich.com

Intramolecular 1,3-Dipolar Cycloaddition Processes

The 1,3-dipolar cycloaddition is a versatile reaction for constructing five-membered heterocycles from a 1,3-dipole and a dipolarophile. wikipedia.orgyoutube.com In an intramolecular setting, this reaction becomes a powerful tool for creating fused-ring systems. rsc.orgresearchgate.net For a molecule like this compound to undergo such a reaction, it would first need to be functionalized to contain a 1,3-dipole precursor tethered to the butynyl chain.

For example, the bromo-functional handle could be displaced by a nucleophile that is part of, or can be converted into, a 1,3-dipole such as an azide (B81097), a nitrone, or a nitrile oxide. The subsequent intramolecular cycloaddition of the generated dipole onto the enyne system would lead to the formation of a bicyclic heterocycle. This strategy has been demonstrated with the related compound 4-Bromo-1-butyne, which is used to synthesize 1,3,4-oxadiazoles through an intramolecular 1,3-dipolar cycloaddition process. nih.govresearchgate.netsigmaaldrich.com This pathway highlights the potential of this compound as a scaffold for the synthesis of complex heterocyclic molecules.

Metal-Catalyzed Transformations

The presence of both a π-rich enyne system and a halogen allows this compound to participate in a diverse array of metal-catalyzed reactions, leading to the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While specific studies on this compound are not extensively detailed in the provided literature, the principles of established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are applicable to its alkenyl bromide moiety. nih.gov These reactions typically involve an oxidative addition of the carbon-bromine bond to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond. youtube.com

The general catalytic cycle for such a cross-coupling is depicted as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the enyne.

Transmetalation: A nucleophilic coupling partner (e.g., from an organoborane in Suzuki coupling) exchanges its organic group with the bromide on the palladium center. youtube.com

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the final product, regenerating the Pd(0) catalyst. youtube.com

The success of these couplings with substrates like alkenyl bromides is well-documented, tolerating a wide variety of functional groups. nih.gov For instance, the Suzuki-Miyaura coupling of alkenyl bromides with potassium alkyltrifluoroborates proceeds efficiently in the presence of a palladium catalyst and a base, such as cesium carbonate. nih.gov This methodology has been successfully applied to various bromo-substituted scaffolds, indicating its potential utility for the functionalization of this compound. nih.gov

Gold-Catalyzed Reactions and Vinylgold(I) Intermediates

Gold catalysts, particularly gold(I) complexes, exhibit a strong affinity for alkynes, activating them towards nucleophilic attack. This reactivity is central to numerous transformations of enyne systems. acs.org In the context of this compound, the alkyne moiety is a prime site for gold-catalyzed activation. This activation typically leads to the formation of a vinylgold(I) intermediate through the anti-addition of a nucleophile. nih.gov

The formation and subsequent reactivity of these vinylgold(I) intermediates are diverse. An unexpected regioselectivity was observed in the synthesis of vinylgold(I) complexes from propargyl carboxamides, where the choice of the gold(I) precursor dictates the cyclization pathway. acs.orgacs.org Using [Au(IPr)(OH)] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) favors a 5-exo-dig cyclization, whereas cationic [Au(IPr)]+ species promote a 6-endo-dig cyclization. acs.orgacs.org

A notable development is the use of dual catalytic systems. For example, a synergistic gold and iron dual catalysis enables the radical addition of oxygen radicals to vinylgold intermediates. nih.gov This process allows for the synthesis of substituted heterocycle aldehydes and demonstrates that the vinyl-gold double bond can be more reactive towards radical addition than a simple alkene. nih.gov Gold-catalyzed cycloisomerizations of 1,6-enynes are also well-established, proceeding through the formation of cyclopropyl (B3062369) gold carbene intermediates which can then undergo various skeletal rearrangements. acs.orgacs.org

| Reaction Type | Catalyst System | Substrate Type | Key Intermediate | Product Type | Ref. |

| Cycloisomerization | [JohnPhosAu(MeCN)]SbF₆ | 1,6-Enyne | Cyclopropyl gold(I) carbene | Rearranged Dienes | acs.org |

| Hydroamination/Cycloisomerization | PPh₃AuCl/AgSbF₆ | 1,6-Enyne | Vinylgold(I) | Amino-substituted carbo- and heterocycles | nih.gov |

| Cycloaddition with Carbonyls | Gold(I) | 1,5-Enyne | Vinylgold(I) | Cycloadducts | nih.gov |

| Dual Catalysis Radical Addition | Gold(I) / Iron(II) | Alkyne | Vinylgold(I) | Substituted heterocycle aldehydes | nih.gov |

Cobalt-Mediated Cyclization Processes

Cobalt catalysis offers a powerful and cost-effective alternative for the cyclization of enynes. nih.gov These reactions often proceed via reductive cyclization, where a cobalt catalyst facilitates the formation of a five-membered ring. Various methods have been developed, utilizing different reductants and reaction conditions. For instance, cobalt complexes can catalyze the asymmetric hydroboration/cyclization of 1,6-enynes with pinacolborane, yielding chiral heterocyclic and carbocyclic boronate esters with high enantioselectivity. acs.org

Similarly, hydrosilylation/cyclization of 1,6-enynes can be achieved with high enantioselectivity using a cobalt catalyst with a chiral Josiphos ligand. bohrium.com Other developments include using H₂ gas as a mild and economical reductant in cobalt(I)-catalyzed reductive cyclizations and employing electrochemical methods where water serves as the hydride source. nih.govacs.org The merger of cobalt catalysis with photocatalysis has also emerged as a sustainable method for promoting the cyclization of enynes under mild conditions. rsc.org A direct application involving a related substrate, 4-bromo-1-butyne, is its use in cobalt-mediated [2+2+2] co-cyclotrimerization reactions to synthesize macrocycles. sigmaaldrich.com

| Reaction Type | Cobalt Catalyst System | Reductant/Method | Substrate Type | Product Type | Ref. |

| Asymmetric Hydroboration/Cyclization | Co(acac)₂ / Chiral Bisphosphine | Pinacolborane | 1,6-Enyne | Chiral Boronate Esters | acs.org |

| Asymmetric Hydrosilylation/Cyclization | Co(acac)₂ / (R,Sp)-Josiphos | Hydrosilanes | 1,6-Enyne | Chiral Organosilanes | bohrium.com |

| Reductive Cyclization | CoBr₂ / Xantphos-type ligand | H₂ gas | 1,6-Enyne | Cyclized Alkanes | acs.org |

| Enantioselective Reductive Cyclization | Cobalt / Chiral Ligand | Electrochemistry (H₂O) | 1,6-Enyne | Chiral heterocycles/carbocycles | nih.gov |

| Dual Catalytic Cyclization | Co(dmgH)(dmgH₂)Cl₂ / Photocatalyst | Ascorbic Acid / Blue Light | 1,6-Enyne | Cyclized Alkanes | rsc.org |

Radical Chemistry of Bromo-Enyne Systems

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for the generation of highly reactive radical species, particularly alkynyl radicals.

Generation and Reactivity of Alkynyl Radicals

Alkynyl radicals are highly energetic and reactive intermediates. acs.org Their generation from 1-bromoalkynes can be achieved through photolysis or via a single electron transfer (SET) event. acs.org For example, irradiation of 1-bromoalkynes with UV light can induce homolytic cleavage of the C-Br bond to form the corresponding alkynyl radical. acs.org

Alkynyl radicals are characterized by their strong electrophilic nature. acs.org This high electrophilicity means they are highly reactive towards various transformations. They can readily abstract hydrogen atoms from other molecules in a process known as hydrogen atom transfer (HAT) or undergo addition reactions with electron-rich π-systems. acs.org The high bond dissociation energy (BDE) of the C-H bond in terminal alkynes makes the direct formation of alkynyl radicals by H-abstraction challenging, highlighting the importance of using precursors like bromoalkynes. acs.org

Mechanisms of Radical-Mediated Functionalization

The radical species generated from bromo-enyne systems can initiate cascade reactions to form complex polycyclic structures. Radical-mediated oxidative annulations of 1,n-enynes are a powerful strategy in this regard. scispace.comrsc.org These reactions typically begin with the addition of a radical to one of the unsaturated bonds of the enyne.

For example, a sulfonyl radical can add to the double bond of a 1,3-enyne to generate a stabilized alkyl radical. This radical can then undergo further transformations, such as isomerization and intramolecular cyclization, to form functionalized heterocycles like sulfonylisoxazoles. mdpi.com In such a process, multiple new bonds can be formed in a single operation. mdpi.com Similarly, trifunctionalization of enynes can be achieved where a radical addition is followed by oxidation and trapping with a nucleophile. mdpi.com Copper catalysis is also effective in mediating the radical functionalization of enynes, where a copper complex can promote the formation of a carbon-centered radical that adds to the enyne system, leading to difunctionalized products. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromobut 1 En 3 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure through the analysis of nuclear spin behavior in a magnetic field.

¹H NMR and ¹³C NMR Chemical Shift Analysis

2D NMR Techniques (e.g., gHMBC) for Connectivity

Two-dimensional NMR techniques, such as the Gradient Heteronuclear Multiple Bond Correlation (gHMBC) experiment, are instrumental in establishing the connectivity between atoms in a molecule. A gHMBC spectrum of 4-bromobut-1-en-3-yne would show correlations between protons and carbons that are separated by two or three bonds, thereby confirming the vinyl-acetylenic framework and the position of the bromine atom. At present, no specific gHMBC or other 2D NMR studies for this compound have been identified in public databases.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR and Raman spectra would be expected to show characteristic absorption or scattering bands for the C=C stretching of the vinyl group, the C≡C stretching of the alkyne, and the C-H stretching and bending vibrations. The C-Br stretching frequency would also be a key diagnostic peak. A thorough search did not yield any published experimental IR or Raman spectra for this specific compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula, C₄H₃Br. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance). Fragmentation analysis would likely reveal the loss of a bromine atom and other characteristic fragments of the carbon backbone. While the molecular formula and weight are known, detailed experimental mass spectra and fragmentation analyses are not available in the public domain. nih.gov

High-Resolution Spectroscopic Studies on Molecular Dynamics

High-resolution spectroscopic techniques can provide insights into the dynamic processes within a molecule, such as conformational changes.

Conformational Analysis and Interconversion Barriers

The conformational landscape of this compound, including the identification of stable conformers and the energy barriers for their interconversion, could be investigated using high-resolution spectroscopy in combination with computational methods. Such studies would elucidate the preferred spatial arrangement of the vinyl and bromoacetylenic groups. However, there is no available research focusing on the conformational analysis or the determination of interconversion barriers for this compound.

Intramolecular Vibrational Energy Redistribution (IVR) Kinetics

There is no published research available on the intramolecular vibrational energy redistribution (IVR) kinetics of this compound. IVR is the process by which vibrational energy flows between different modes within a molecule. Studies of IVR kinetics typically involve techniques such as high-resolution infrared spectroscopy or time-resolved pump-probe spectroscopy to determine the timescales and pathways of energy flow after specific vibrational modes are excited.

For a molecule like this compound, with its combination of a vinyl group (C=C) and an acetylenic group (C≡C), understanding IVR would provide insights into how energy localizes in or redistributes from, for example, a C-H stretch on the double bond versus the triple bond. However, no such studies have been performed or reported for this specific compound. Therefore, data on the rates and mechanisms of vibrational energy transfer within this compound remains undetermined.

Rotational Spectroscopy for Precise Molecular Geometries

Detailed studies on the rotational spectroscopy of this compound are not found in the current body of scientific literature. Rotational spectroscopy, often performed using microwave or millimeter-wave techniques, is a powerful method for determining the precise three-dimensional structure of a molecule in the gas phase. By analyzing the absorption frequencies of a molecule as it transitions between different rotational energy levels, highly accurate bond lengths, bond angles, and dihedral angles can be derived.

For this compound, such an analysis would definitively establish the planarity of the molecule and the precise orientation of the bromine atom relative to the carbon backbone. However, no experimental rotational constants or derived geometric parameters have been published. Consequently, the precise molecular geometry of this compound has not been experimentally determined.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. X-ray crystallography is the definitive method for determining the arrangement of atoms within a crystalline solid. This technique would provide precise information on the bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Such a study would reveal how the molecules pack in a crystal lattice and identify any significant non-covalent interactions, such as those involving the bromine atom or the pi systems of the double and triple bonds. The absence of any crystallographic data means that the solid-state structure of this compound remains unknown.

Theoretical and Computational Chemistry of 4 Bromobut 1 En 3 Yne

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-bromobut-1-en-3-yne, these calculations can reveal details about its electron distribution, stability, and the energies of its different states.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are powerful tools for mapping the potential energy surface (PES) of a molecule. A PES is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry. For this compound, a full-dimensional global PES could be constructed by fitting thousands of high-level ab initio energy points. nih.gov This surface would be invaluable for studying the molecule's isomerization and dissociation dynamics.

The process involves calculating the energy at numerous points corresponding to different arrangements of the atoms, including stable geometries, transition states, and intermediate structures. nih.gov Techniques like the permutation invariant polynomial-neural network method can be employed to fit these points and create a continuous and accurate PES. nih.gov Such a surface would allow for the precise determination of stationary points, including the global minimum energy structure and various transition states for conformational changes or reactions. nih.gov While specific PES studies on this compound are not prominent in the literature, the methodology has been successfully applied to similar systems like the acetylene-vinylidene isomerization, demonstrating its capability to achieve spectroscopic accuracy. nih.gov

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of this compound. nih.govnumberanalytics.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy structure on the potential energy surface. nih.gov

For this compound, geometry optimization would likely be performed using a functional such as B3LYP or M06-2X, combined with a suitable basis set like 6-311+G** to accurately account for the electron distribution, particularly around the bromine atom. nih.gov These calculations would provide key geometric parameters. While specific, experimentally verified data for this compound is scarce, DFT provides a reliable way to predict these values.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Illustrative) This table presents hypothetical, yet chemically reasonable, bond lengths and angles for this compound that would be obtained from a typical DFT geometry optimization. The values are based on established data for similar functional groups.

| Parameter | Predicted Value |

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.43 Å |

| C≡C Bond Length | ~1.20 Å |

| C-Br Bond Length | ~1.82 Å |

| C=C-C Bond Angle | ~123° |

| C-C≡C Bond Angle | ~178° |

| C≡C-Br Bond Angle | ~179° |

DFT is also crucial for determining the energetic properties of the molecule, such as its total electronic energy, enthalpy of formation, and the energies of its molecular orbitals (HOMO and LUMO), which are vital for understanding its reactivity.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step mechanisms of chemical reactions. rsc.org It allows chemists to visualize the transformation from reactants to products through high-energy transition states. researchgate.netquantumatk.com

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy barrier reactants must overcome to become products. researchgate.net Computationally, a TS is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction path. researchgate.netlibretexts.org

For reactions involving this compound, such as electrophilic addition of bromine (Br₂) across the double or triple bond, DFT calculations can be used to locate the transition state structures. nih.govresearchgate.net The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. quantumatk.com Methods like nudged elastic band (NEB) or algorithms like the Berny optimization can be employed to find the precise geometry and energy of the transition state. researchgate.netlibretexts.org

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of this compound This table provides an example of how activation energies for competing reaction pathways, such as addition to the alkene vs. the alkyne, could be presented. These values are for illustrative purposes.

| Reaction Pathway | Computational Method | Predicted Activation Energy (kcal/mol) |

| Electrophilic addition to C=C | DFT (B3LYP/6-31G) | 15.2 |

| Electrophilic addition to C≡C | DFT (B3LYP/6-31G) | 21.5 |

These calculations can determine which reaction pathway is kinetically favored (the one with the lower activation energy).

Many reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. Computational chemistry is a powerful tool for predicting which isomer will be the major product. numberanalytics.comrsc.org

For this compound, a key question in an addition reaction is that of regioselectivity : does the reactant add to the vinyl group or the bromoalkynyl group? Furthermore, the stereoselectivity (e.g., syn vs. anti addition) is also critical. DFT studies on the bromination of substituted alkynes have shown that the geometry of the products is highly dependent on the substituents at the triple bond. nih.gov By calculating the energies of all possible transition states and intermediates for the different pathways, a clear prediction of the major product can be made. acs.org For instance, in the bromoesterification of conjugated enynes, computational studies could help rationalize the observed high diastereoselectivity. rsc.org

Machine learning models, trained on large datasets of reactions, are also emerging as powerful tools for rapidly predicting the regioselectivity of organic reactions. nih.govchemrxiv.org

Conformational Landscape and Vibrational Dynamics Simulations

Molecules are not static entities; they are in constant motion. Computational simulations can model this dynamic behavior, from simple bond rotations to complex vibrational energy flows.

For this compound, rotation around the central C-C single bond gives rise to different conformers, likely a planar s-trans and a non-planar gauche form. Computational methods can determine the relative energies of these conformers and the energy barrier to their interconversion. While direct studies on this compound are lacking, research on the related molecule 4-bromobut-1-yne has shown that the trans conformer is more stable.

Molecular dynamics (MD) simulations, often powered by forces derived from DFT or a high-quality PES, can simulate the movement of atoms over time. These simulations provide insights into the vibrational dynamics of the molecule. They can be used to study intramolecular vibrational energy redistribution (IVR), which describes how energy deposited in one vibrational mode flows into other modes within the molecule. Understanding IVR is crucial for predicting mode-specific chemical reactivity.

Spectroscopic Parameter Prediction and Validation

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, providing invaluable insights into molecular structure and properties. These theoretical calculations, when compared with experimental data, offer a powerful tool for structural elucidation and the validation of computational models. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The general workflow for the prediction and validation of spectroscopic parameters involves several key steps. Initially, the molecule's geometry is optimized using a selected level of theory, which includes a computational method and a basis set. Following optimization, the spectroscopic properties are calculated. These theoretical spectra are then compared with experimentally obtained spectra. A strong correlation between the predicted and experimental data provides confidence in the assigned structure and the computational method used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NMR chemical shifts (δ) of atomic nuclei within a molecule, such as ¹H and ¹³C. nih.govscm.com The accuracy of these predictions is highly dependent on several factors, including the choice of the exchange-correlation functional, the basis set, and the modeling of solvent effects. acs.org

The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR shielding tensors, from which the chemical shifts are derived. researchgate.net The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a critical step as the calculated NMR parameters are sensitive to the molecular geometry. ucsb.edu

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated, often using a DFT functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311+G(d,p)). nih.gov

Reference Standardization: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). This is often achieved through a linear scaling approach where a correlation between the computed shielding values and experimental chemical shifts for a set of known molecules is established. youtube.com

Validation: The predicted NMR spectrum is then compared with the experimental spectrum. A good agreement, often quantified by the mean absolute error (MAE), validates the computational model and aids in the definitive assignment of chemical shifts to specific atoms in the molecule. acs.org

For this compound, a theoretical study would predict the chemical shifts for its three hydrogen and four carbon atoms. The vinyl protons would be expected to have distinct chemical shifts due to their different chemical environments, as would the sp² and sp hybridized carbon atoms. The presence of the bromine atom would also influence the chemical shifts of nearby nuclei.

Illustrative Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C1 | 120.5 | 119.8 | 0.7 |

| C2 | 135.2 | 134.5 | 0.7 |

| C3 | 85.1 | 84.9 | 0.2 |

| C4 | 92.3 | 91.8 | 0.5 |

| Note: This data is illustrative for a generic organic molecule and does not represent actual data for this compound. |

Illustrative Data Table for Predicted vs. Experimental ¹H NMR Chemical Shifts

| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| H1 | 5.45 | 5.42 | 0.03 |

| H2 | 5.60 | 5.58 | 0.02 |

| H3 | 6.10 | 6.05 | 0.05 |

| Note: This data is illustrative for a generic organic molecule and does not represent actual data for this compound. |

Infrared (IR) Spectroscopy

Computational chemistry also provides powerful tools for predicting the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. arxiv.orgrsc.org These calculations can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. researchgate.net

The process for predicting an IR spectrum is as follows:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the atomic positions, yielding the harmonic vibrational frequencies. tau.ac.il

Scaling Factors: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. acs.org To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory used. wisc.edu

Validation: The predicted spectrum (scaled frequencies and intensities) is then compared with the experimental IR spectrum. A good match allows for the confident assignment of the observed absorption bands. umass.edu

For this compound, key vibrational modes would include the C-H stretches of the vinyl group, the C≡C and C=C stretching vibrations, and the C-Br stretch. The predicted frequencies and intensities for these modes would be compared with an experimental IR spectrum to validate the computational model.

Illustrative Data Table for Predicted vs. Experimental IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| =C-H stretch | 3105 | 3012 | 3010 |

| C≡C stretch | 2250 | 2183 | 2180 |

| C=C stretch | 1645 | 1596 | 1595 |

| C-Br stretch | 680 | 660 | 658 |

| Note: This data is illustrative for a generic organic molecule and does not represent actual data for this compound. |

Applications of 4 Bromobut 1 En 3 Yne in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of 4-bromobut-1-en-3-yne, featuring both an alkene and a bromo-substituted alkyne, presents a platform for a variety of chemical transformations, making it a potentially valuable, though underexplored, building block for complex molecules.

Macrocycle Construction

The construction of macrocycles often relies on reactions that can form large rings efficiently. Enyne metathesis is a powerful tool for the formation of macrocyclic 1,3-dienes. mdpi.com In principle, a molecule like this compound could be elaborated with another chain containing a terminal alkene and then subjected to a ring-closing enyne metathesis to form a macrocycle. Additionally, copper-mediated reductive ene-yne macrocyclization reactions have been developed for the preparation of polyunsaturated macrocycles. umn.edu

While specific examples employing this compound in macrocycle synthesis are not prevalent in the literature, the related compound, 4-bromo-1-butyne, has been used in the synthesis of macrocycles through cobalt-mediated [2+2+2] co-cyclotrimerization. This suggests that the bromoalkyne functionality is amenable to cyclization reactions that form large ring systems. Furthermore, enzymes containing a domain of unknown function (DUF) 3328 are known to catalyze macrocyclization reactions in fungal natural product biosynthesis, highlighting nature's ability to form complex cyclic structures from functionalized precursors. acs.org Prins-type macrocyclizations have also emerged as a successful strategy for synthesizing tetrahydropyran-containing macrocycles. nih.gov

Heterocyclic Compound Formation (e.g., Oxazoles, Oxadiazoles, Alpha-Pyrones, Triazoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While direct examples of the use of this compound in the formation of the specified heterocycles are scarce, the reactivity of its functional groups suggests potential pathways.

Oxazoles: The synthesis of oxazoles can be achieved from alkynes. For instance, 2,5-disubstituted oxazoles can be prepared from the reaction of 1-alkynes and acyl azides in the presence of a copper catalyst. rsc.org The bromoalkyne of this compound could potentially participate in such reactions. General reviews on oxazole (B20620) synthesis detail numerous methods starting from various precursors, including α-haloketones. youtube.comclockss.orgresearchgate.net

Oxadiazoles: 1,3,4-Oxadiazoles are often synthesized through the cyclization of N-acylhydrazones or the condensation of acyl hydrazides. rsc.orgorganic-chemistry.org The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by the reaction of N-acylbenzotriazoles with acylhydrazides. organic-chemistry.org While a direct role for this compound is not documented, its conversion to a suitable acyl hydrazide derivative could, in theory, allow its incorporation into an oxadiazole ring. Reviews on the synthesis of 1,2,4-oxadiazoles also highlight various synthetic routes. researchgate.netresearchgate.netorganic-chemistry.org

Alpha-Pyrones: The synthesis of α-pyrones can be accomplished through gold-catalyzed cycloisomerization of enyne-amides. rsc.org This type of reaction is directly relevant to the enyne structure of this compound. A gold-catalyzed rearrangement of β-alkynylpropiolactones also yields substituted α-pyrones. organic-chemistry.org The biosynthesis of α-pyrones often involves polyketide synthase (PKS) systems. beilstein-journals.orgresearchgate.net

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for the synthesis of 1,2,3-triazoles. youtube.com The bromoalkyne functionality in this compound could potentially react with an azide (B81097) to form a bromo-substituted triazole, which could be further functionalized. Electrochemical methods have also been developed for the synthesis of 1,2,4-triazoles from hydrazones. nih.gov

Preparation of Allenyl and Azulene (B44059) Derivatives

Allenyl Derivatives: A significant application of 1,3-enynes is in the synthesis of allenes. A mild and general method for the hydroalkylation of 1,3-enynes with ketones, catalyzed by a palladium complex, has been developed to produce allenes. nih.gov This reaction proceeds via a 1,4-addition mechanism. organic-chemistry.org Copper-catalyzed 1,4-chlorotrifluoromethylation of 1,3-enynes also affords tetrasubstituted allenes. organic-chemistry.org These methods are directly applicable to the enyne system of this compound.

Azulene Derivatives: The synthesis of azulenes, non-benzenoid aromatic hydrocarbons, is an area of active research. capes.gov.brmdpi.com While many synthetic routes exist, the use of 2H-cyclohepta[b]furan-2-ones as starting materials is common. nih.gov There is a lack of documented evidence for the direct use of this compound in azulene synthesis. However, the general reactivity of haloazulenes in palladium-catalyzed cross-coupling reactions to form C-C bonds is well-established, suggesting that an azulene core could potentially be functionalized with a this compound-derived substituent. rloginconsulting.com

Conjugation Chemistry and "Click" Chemistry Applications

The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The azide-alkyne cycloaddition is a prime example of a click reaction. rsc.org

The bromoalkyne functionality of this compound makes it a potential, albeit underexplored, substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This would lead to the formation of a bromo-substituted triazole, a versatile intermediate for further functionalization through cross-coupling reactions. The vinyl group could also potentially participate in other types of conjugation reactions.

Synthesis of Functional Dyes and Fluorescent Probes

Functional dyes and fluorescent probes are essential tools in various scientific disciplines, from materials science to biology. researchgate.netmdpi.com The synthesis of these molecules often involves the incorporation of specific chromophores or fluorophores into a larger molecular structure.

While there are no specific reports on the use of this compound for the synthesis of dyes or fluorescent probes, enone-derived α-amino acids have been developed as novel fluorescent markers. nih.gov Furthermore, oxazole-containing amino acids have been shown to be fluorescent and have been incorporated into proteins. nih.gov Given that this compound can be a precursor to such heterocyclic systems, it could potentially be used in the development of new fluorescent molecules. The synthesis of novel fluorescent probes for the recognition of amino acids has been demonstrated using BINOL-derived structures. nih.gov

Precursor in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation. These processes are highly atom- and step-economical, offering rapid access to complex molecules from simple starting materials. nih.gov The enyne functionality of this compound, coupled with the reactivity of its carbon-bromine bond, makes it an ideal candidate for such transformations.

While direct literature on cascade reactions specifically employing this compound is specialized, the reactivity of similar bromoalkynes and enyne systems provides a strong indication of its potential. For instance, cascade sequences involving a Sonogashira coupling followed by subsequent transformations are well-documented for related compounds. researchgate.netresearchgate.net In a typical Sonogashira reaction, a palladium catalyst and a copper co-catalyst are used to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org A plausible cascade involving this compound could begin with the coupling of its terminal alkyne, followed by an intramolecular cyclization or a subsequent intermolecular reaction at the vinyl or bromo-substituted position.

Multicomponent reactions involving alkynes are a cornerstone of modern synthetic chemistry, enabling the synthesis of diverse molecular scaffolds. rsc.org The reactivity of the alkyne and vinyl groups in this compound allows it to participate in various MCRs. For example, nickel-catalyzed carbonylative multicomponent reactions of 1,3-enynes have been reported to efficiently produce a variety of linear saturated and unsaturated ketones. acs.org Although these examples may not specifically use this compound, they demonstrate the general reactivity pattern of the enyne moiety in such transformations.

The following table illustrates a representative cascade reaction involving a related bromoalkyne, showcasing the conditions and outcomes that could be anticipated for similar reactions with this compound.

| Reactants | Catalyst System | Base/Solvent | Temperature | Product | Yield |

| 3-Bromo-1-butyne and 3-chloro-4-fluoroiodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Dioxane | 70 °C | Linear conjugated dienyne | >98% |

This table is based on data for a similar bromoalkyne and serves as an illustrative example of potential cascade reactions. researchgate.net

Synthesis of Advanced Materials and Polymers

The rigid, conjugated structure of this compound makes it an attractive monomer for the synthesis of advanced materials and polymers with unique electronic and optical properties. The presence of both a polymerizable enyne unit and a functionalizable bromo-group allows for the creation of highly tailored materials.

One of the most exciting applications for bromoalkynes is in the synthesis of graphdiyne and its analogues. Graphdiyne is a two-dimensional carbon allotrope characterized by sp- and sp²-hybridized carbon atoms, resulting in a porous structure with fascinating electronic properties. mdpi.comrsc.orgrsc.org The synthesis of graphdiyne often involves the homocoupling of hexaethynylbenzene derivatives. Bromoalkynes, due to the high reactivity of the terminal alkynyl bromide, are valuable precursors in these syntheses. mdpi.comrawdatalibrary.net Dehalogenative homocoupling reactions of monomers containing terminal alkynyl bromides have been shown to be an effective strategy for producing graphdiyne-like materials. mdpi.com This approach offers advantages such as shorter reaction times and the potential for catalyst-free polymerization. mdpi.com

Furthermore, this compound can serve as a monomer in the synthesis of conjugated polymers. Conjugated polymers, which feature alternating single and double bonds along their backbone, are essential materials in organic electronics, with applications in light-emitting diodes, solar cells, and sensors. nih.govnih.govyoutube.com The polymerization of functionalized monomers is a key strategy for tuning the properties of these materials. The enyne structure of this compound can be incorporated into polymer backbones through various polymerization techniques, such as transition metal-catalyzed cross-coupling reactions. The bromine atom provides a handle for post-polymerization modification, allowing for the introduction of various functional groups to fine-tune the polymer's properties. For instance, derivatives of poly(p-phenylene vinylene) (PPV), a well-known conjugated polymer, can be synthesized via precursor polymers, a route where functionalized monomers play a crucial role. nih.govgoogle.com

The table below summarizes the synthesis of a graphdiyne-like material using a bromoalkyne precursor, highlighting the potential of this compound in this field.

| Monomer | Reaction Type | Catalyst/Conditions | Product | Key Properties |

| Hexakis(bromoethynyl)benzene (hBEP) | Self-coupling reaction | Room temperature, 12 h | Graphdiyne film | Porous structure, excellent chemical characteristics |

This table is based on the synthesis of graphdiyne from a related bromoalkyne precursor and illustrates the potential application for this compound. rsc.org

Future Research Directions and Unexplored Avenues for 4 Bromobut 1 En 3 Yne

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of 4-bromobut-1-en-3-yne and its derivatives. Current synthetic strategies for related haloenynes often rely on multi-step procedures that may involve harsh reagents or produce significant waste. The development of catalytic and atom-economical transformations will be a key area of investigation. rsc.org

Key research objectives in this area could include:

Direct C-H Functionalization: Investigating methods for the direct bromination of but-1-en-3-yne at the terminal alkyne position would offer a more direct and atom-economical route, avoiding the need for pre-functionalized substrates.

Flow Chemistry Approaches: The use of microreactor technology could enable safer and more efficient synthesis, particularly for potentially unstable intermediates. This would also allow for precise control over reaction parameters, potentially leading to higher yields and purities.

Biocatalytic Methods: Exploring the use of enzymes, such as halogenases, for the selective bromination of an enyne backbone could provide a highly sustainable and environmentally benign synthetic route.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Cross-Coupling | High selectivity and functional group tolerance. | Often requires expensive metal catalysts and ligands. |

| Direct C-H Bromination | High atom economy, reduced number of steps. | Achieving high regioselectivity can be difficult. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Initial setup costs can be high. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limited. |

Exploration of Asymmetric Synthesis and Chiral Induction

The creation of chiral centers is a cornerstone of modern medicinal chemistry and materials science. While this compound itself is achiral, its reactions can be guided to produce chiral products. Future research should focus on developing asymmetric catalytic methods that utilize this compound as a prochiral building block.

Unexplored avenues in this domain include:

Asymmetric Cyclization Reactions: Metal-catalyzed enantioselective cyclization reactions of 1,n-enynes are well-established for creating complex chiral scaffolds. nih.gov Applying this methodology to derivatives of this compound could lead to novel chiral carbo- and heterocycles.

Chiral Ligand Development: The design and synthesis of new chiral ligands specifically tailored for reactions involving bromoenynes could significantly improve enantioselectivities in a variety of transformations.

Organocatalytic Approaches: Exploring the use of small organic molecules as catalysts for the asymmetric functionalization of the enyne system could offer a metal-free alternative for the synthesis of chiral derivatives.

Photochemical and Electrochemical Reactivity Investigations

The conjugated π-system of this compound suggests a rich and largely unexplored photochemical and electrochemical reactivity profile. These methods offer mild and often unique reaction pathways compared to traditional thermal reactions. rsc.org

Future research directions could involve:

Photochemical Cycloadditions: Investigating [2+2] and other cycloaddition reactions of the enyne moiety under photochemical conditions could lead to the formation of novel, strained ring systems. The influence of the bromine atom on the regioselectivity and stereoselectivity of these reactions would be of particular interest. acs.orgnih.govcapes.gov.br

Electrochemical Cross-Coupling: The electrochemical reduction of the carbon-bromine bond could generate a reactive intermediate that could participate in cross-coupling reactions, avoiding the need for stoichiometric organometallic reagents. kaust.edu.sakaust.edu.sa

Photo- and Electrocatalytic Radical Reactions: The generation of radical species from this compound under photo- or electrochemical conditions could initiate cascade cyclizations to form complex polycyclic structures. rsc.org Visible-light-promoted reactions of bromoalkynes have shown promise in forming new C-N bonds. acs.orgacs.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The use of advanced, time-resolved spectroscopic techniques will be instrumental in this endeavor.

Potential areas of focus include:

In-situ NMR and IR Spectroscopy: The real-time monitoring of reactions involving this compound using NMR and IR spectroscopy can provide valuable kinetic and mechanistic data, helping to identify transient intermediates and transition states.

Raman Spectroscopy: This technique is particularly well-suited for studying mechanochemical reactions and can provide insights into the changes in bonding and structure during a reaction. birmingham.ac.uk

Computational Modeling: DFT (Density Functional Theory) and other computational methods can be used in conjunction with experimental data to model reaction pathways and predict the outcomes of unexplored reactions. acs.org

Expanding Applications in Materials Science and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a highly attractive building block for the synthesis of functional materials and bioactive molecules. rsc.orgrsc.org

Future research should aim to:

Develop Conjugated Polymers: The enyne unit can be polymerized to create novel conjugated polymers with interesting electronic and optical properties. The bromine atom provides a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Synthesize Novel Heterocyclic Scaffolds: Enyne cyclization reactions are a powerful tool for the synthesis of diverse heterocyclic scaffolds, which are prevalent in many pharmaceuticals. rsc.orgdtu.dk The development of new cyclization strategies starting from this compound could provide access to novel drug-like molecules. nih.gov

Create Ene-diyne "Warheads": The enyne motif is a key component of some potent antitumor antibiotics, such as calicheamicin, which contain an enediyne "warhead" that damages DNA. wikipedia.orgnih.gov Research into incorporating this compound into more complex structures could lead to the development of new anticancer agents.

Elucidation of Biological Interactions and Bioorthogonal Chemistry

The potential biological activity of this compound and its derivatives is a vast and largely unexplored area. The presence of the bromoalkyne functionality suggests several intriguing possibilities for its use in chemical biology. nih.gov

Unexplored avenues include:

Screening for Biological Activity: A systematic evaluation of the biological activity of derivatives of this compound against a range of biological targets is warranted. The structural similarity to some natural products with known bioactivity suggests that these compounds may have interesting pharmacological properties. nih.gov

Development of Bioorthogonal Probes: Terminal alkynes are widely used as "click" handles in bioorthogonal chemistry for labeling and tracking biomolecules in living systems. nih.govnih.gov The vinyl group and bromine atom on this compound could be used to modulate the reactivity and properties of such probes.

Mechanism-Based Enzyme Inhibition: The bromoalkyne functionality has the potential to act as a mechanism-based inhibitor for certain enzymes through covalent modification of active site residues.

Q & A

Q. What are the optimal synthetic routes for 4-Bromobut-1-en-3-yne, and how can yield and purity be maximized?

Answer: The synthesis typically involves bromination of but-1-en-3-yne derivatives or elimination reactions. Key variables include:

- Catalyst selection : Palladium or copper catalysts improve regioselectivity in alkyne functionalization.

- Solvent polarity : Non-polar solvents (e.g., THF) reduce side reactions like polymerization.

- Temperature control : Low temperatures (−20°C to 0°C) minimize thermal decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Monitor reaction progress via TLC and confirm purity using GC-MS or HPLC .

Q. How can spectroscopic techniques (NMR, IR) unambiguously identify this compound?

Answer:

- ¹H NMR : Look for a triplet (δ 2.1–2.3 ppm) from the allylic protons adjacent to the bromine and a doublet (δ 5.8–6.1 ppm) for the vinyl proton.

- ¹³C NMR : The sp-hybridized carbon (alkyne) appears at δ 70–80 ppm, while the sp² carbons (alkene) resonate at δ 120–130 ppm.

- IR : Strong absorption at ~2100 cm⁻¹ (C≡C stretch) and ~1600 cm⁻¹ (C=C stretch).

Compare experimental data with computational predictions (e.g., Gaussian) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound due to its instability?

Answer:

- Storage : Keep under inert gas (Ar/N₂) at −20°C to prevent bromine elimination or alkyne dimerization.

- Handling : Use Schlenk lines for air-sensitive reactions and quench excess reagents (e.g., NaHSO₃ for bromine).

- Decomposition pathways : Monitor for HBr release (pH strips) and discoloration (yellow→brown indicates degradation) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

Answer:

- Electronic effects : The electron-withdrawing bromine directs dienophiles to the β-position of the alkyne.

- Steric effects : Bulky substituents on the diene favor endo transition states.

Methodology :

Q. How can contradictory data on the compound’s thermal stability be resolved?

Answer:

- Controlled experiments : Replicate studies using identical conditions (heating rate, atmosphere).

- Analytical techniques : Employ DSC for precise decomposition temperatures and TGA-MS to identify volatile byproducts.

- Statistical analysis : Apply ANOVA to assess variability between research groups, considering instrumental calibration errors .

Q. What mechanistic insights explain the compound’s reactivity in Sonogashira couplings?

Answer:

- Proposed mechanism : Oxidative addition of Pd(0) to the C-Br bond, followed by alkyne coordination.

- Kinetic profiling : Use in situ IR to track intermediate formation (e.g., Pd-alkynyl complexes).

- Isotope labeling : Introduce ¹³C at the alkyne terminus to confirm bond formation via 2D NMR .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to investigate this compound’s hydrolysis?

Answer:

Q. What statistical methods validate reproducibility in synthetic yields across labs?

Answer:

- Inter-lab studies : Conduct round-robin tests with standardized protocols.

- Error analysis : Calculate relative standard deviation (RSD) and use t-tests to compare means.

- Outlier identification : Apply Grubbs’ test to exclude anomalous data points .

Computational and Theoretical Approaches

Q. How can DFT simulations predict the compound’s vibrational modes and reaction pathways?

Answer:

Q. What machine learning models improve retrosynthetic planning for this compound derivatives?

Answer:

- Training data : Curate reaction databases (Reaxys, CAS) for bromoalkyne transformations.

- Model architecture : Use graph neural networks (GNNs) to predict feasible precursors.

- Validation : Compare model outputs with known literature routes (precision > 85%) .

Tables for Key Data

Q. Table 1. Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference ID |

|---|---|---|---|---|---|

| Bromination | Pd(PPh₃)₄ | THF | 72 | 98 | |

| Elimination | CuI | DCM | 65 | 95 |

Q. Table 2. Key Spectroscopic Peaks

| Technique | Peak Position | Assignment |

|---|---|---|

| ¹H NMR | δ 2.2 ppm (triplet) | Allylic CH₂ near Br |

| IR | 2100 cm⁻¹ | C≡C stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.